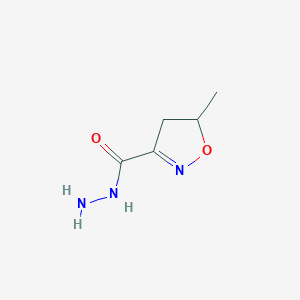
5-Methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide is a heterocyclic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide typically involves the cyclization of β-hydroxy amides. One common method employs Deoxo-Fluor® as a reagent at room temperature, which facilitates the cyclodehydration process . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using flow chemistry techniques. This involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which aids in the oxidative aromatization of oxazolines to oxazoles . This method enhances safety and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents such as manganese dioxide.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used for the oxidative aromatization of oxazolines to oxazoles.
Substitution: Reagents such as bromotrichloromethane and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazoles, which are valuable intermediates in organic synthesis .
Scientific Research Applications
5-Methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways . Additionally, its unique structure allows it to participate in hydrogen bonding and other non-covalent interactions, further modulating its activity .
Comparison with Similar Compounds
4,5-Dihydro-1,2-oxazole: Shares a similar core structure but lacks the methyl and carbohydrazide groups.
Isoxazole Derivatives: These compounds have a similar five-membered ring structure but differ in their substituents and functional groups.
Uniqueness: 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide stands out due to its specific functional groups, which confer unique chemical properties and reactivity. Its ability to undergo diverse chemical reactions and form stable complexes makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
89417-90-3 |
|---|---|
Molecular Formula |
C5H9N3O2 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
5-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide |
InChI |
InChI=1S/C5H9N3O2/c1-3-2-4(8-10-3)5(9)7-6/h3H,2,6H2,1H3,(H,7,9) |
InChI Key |
GGCZXKCICXESTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=NO1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


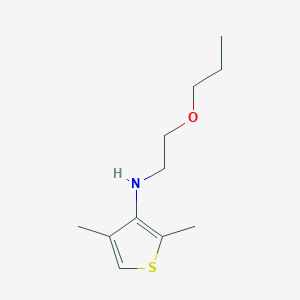
![4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B14395215.png)
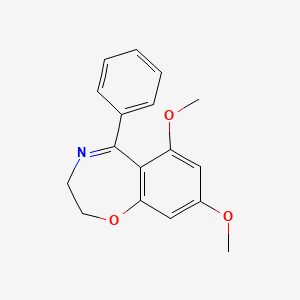


![2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol](/img/structure/B14395249.png)
![2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14395255.png)
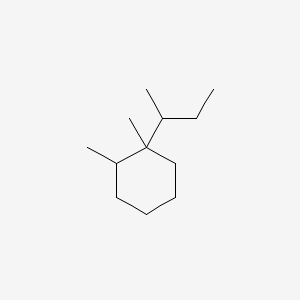
![2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14395270.png)
![N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide](/img/structure/B14395280.png)
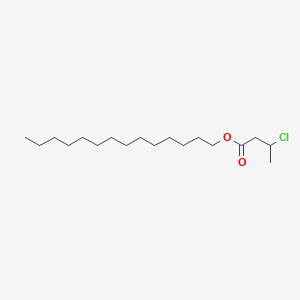
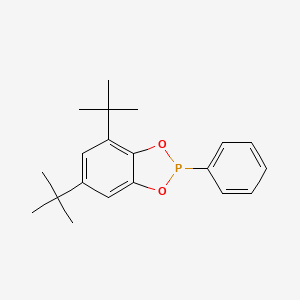
![[2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate](/img/structure/B14395306.png)
![1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol](/img/structure/B14395314.png)
